molecular formula C14H10N6O2 B2506391 4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034414-36-1

4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No. B2506391
CAS RN: 2034414-36-1
M. Wt: 294.274
InChI Key: OWZYEUDIQNYBPJ-UHFFFAOYSA-N
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Description

“4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C14H10N6O2 . It has an average mass of 294.268 Da and a monoisotopic mass of 294.086517 Da . This compound is related to the [1,2,4]triazolo[4,3-a]pyridine scaffold, which has been identified as a potential inhibitor in the field of IDO1 catalytic holo-inhibitors .


Synthesis Analysis

The synthesis of compounds related to “4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” has been reported in the literature . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The synthesis process involves a structure-based virtual screening made on the IDO1 active site .


Molecular Structure Analysis

The molecular structure of “4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is characterized by a [1,2,4]triazolo[4,3-a]pyrazine ring . This ring is considered an atypical heme-binding scaffold .

Scientific Research Applications

Medicinal Chemistry

This compound is part of a set of heterocycles obtained through a variety of synthetic routes . They have been used in medicinal chemistry for their potential in inhibiting the c-Met protein kinase . This inhibition is crucial in the treatment of various types of cancer, as c-Met plays a significant role in cancer cell survival, proliferation, and migration .

GABA A Modulating Activity

Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . GABA A receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Use in Solar Cells

These heterocycles have been incorporated into polymers for use in solar cells . The unique properties of these compounds can enhance the efficiency and stability of solar cells .

BACE-1 Inhibition

The compound has demonstrated BACE-1 (β-secretase 1) inhibition . BACE-1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells, and its inhibitors are being researched as potential treatments for Alzheimer’s disease .

Fluorescent Probes

The compound has been used as fluorescent probes . Fluorescent probes are used in various fields of biological and chemical research. They can bind to specific molecules within a cell or tissue and become fluorescent, allowing researchers to visually track the movements and interactions of the targeted molecules .

Antimicrobial Activity

Triazolo[4,3-a]pyrazine derivatives, which include this compound, have shown antimicrobial activity . They have been tested using the microbroth dilution method, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Antifungal Activity

Triazole compounds, which include this compound, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have been used as antifungal agents, with commercially available drugs such as fluconazole and voriconazole .

Antidepressant Activity

Triazole compounds have also been used as antidepressants . For example, drugs like trazodone and nefazodone contain a triazole nucleus and are used to treat depression .

properties

IUPAC Name

4-cyano-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O2/c15-7-9-1-3-10(4-2-9)13(21)17-8-11-18-19-12-14(22)16-5-6-20(11)12/h1-6H,8H2,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZYEUDIQNYBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

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